N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with a unique structure combining elements of pyrimidine and tetrazole
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide finds use in several scientific domains:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Use in the manufacture of specialized materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-d]pyrimidine core and subsequent functional group modifications to introduce the tetrazole and benzamide groups.
Industrial Production Methods: Industrial production is more streamlined, focusing on scalable processes. This includes optimized reaction conditions such as temperature control, use of catalysts, and purification techniques like recrystallization or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Typically facilitated by oxidizing agents like potassium permanganate.
Reduction: Involving reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Reagents like N-bromosuccinimide for bromination or acyl chlorides for acylation are common in its reactions. Conditions often involve controlled pH, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products from these reactions include various substituted derivatives of the original compound, often tailored for specific biochemical applications.
Mechanism of Action
Molecular Targets and Pathways: The compound acts by interacting with specific enzymes and proteins, disrupting their normal function. It can inhibit certain biochemical pathways, leading to therapeutic effects such as halting the proliferation of cancer cells or inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and tetrazole-containing molecules. These compounds often share biological activity but differ in potency, specificity, and solubility.
Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide apart is its specific combination of functional groups, which imparts unique biochemical properties making it a valuable candidate for drug development.
That’s a deep dive into this fascinating compound
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O3/c26-15(11-3-1-4-12(9-11)25-10-20-22-23-25)19-7-8-24-16(27)13-5-2-6-18-14(13)21-17(24)28/h1-6,9-10H,7-8H2,(H,19,26)(H,18,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFJJBRWTYCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.